molecular formula C20H21NO6S B257924 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide

2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide

Cat. No. B257924
M. Wt: 403.5 g/mol
InChI Key: IXYKILWODSNTPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide, also known as DT-13, is a novel compound that has been synthesized and studied for its potential therapeutic applications. DT-13 belongs to the class of furochromone derivatives and has been found to exhibit a wide range of biological activities.

Mechanism of Action

2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide exerts its biological effects through various mechanisms. In cancer cells, 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. In inflammation, 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide suppresses the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway. In cardiovascular diseases, 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide protects against ischemia-reperfusion injury by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide has been found to exhibit various biochemical and physiological effects. In cancer cells, 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. In inflammation, 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide reduces the production of pro-inflammatory cytokines and inhibits the migration of immune cells. In cardiovascular diseases, 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide reduces oxidative stress, inflammation, and improves cardiac function.

Advantages and Limitations for Lab Experiments

2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide exhibits potent biological activities at low concentrations, making it an ideal candidate for further studies. However, the limitations of 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide include its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide. In cancer research, further studies are needed to explore the potential of 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide as a chemotherapeutic agent and its efficacy in combination with other drugs. In inflammation research, the mechanisms underlying the anti-inflammatory effects of 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide need to be further elucidated. In cardiovascular research, the potential of 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide as a cardioprotective agent needs to be explored further. Additionally, the pharmacokinetics and pharmacodynamics of 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide need to be studied to determine its safety and efficacy in humans.
Conclusion:
2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide is a novel compound that has shown promising results in various fields of research. Its potent biological activities and potential therapeutic applications make it an ideal candidate for further studies. As research on 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide continues, it is hoped that its potential as a therapeutic agent will be fully realized, leading to the development of new drugs for the treatment of cancer, inflammation, and cardiovascular diseases.

Synthesis Methods

The synthesis of 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide involves the condensation of 6-acetyl-7-hydroxy-3,5-dimethylfuro[3,2-g]chromen-7-one with N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide in the presence of a base. The reaction proceeds through a series of steps, resulting in the formation of 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide as a white solid with a high yield.

Scientific Research Applications

2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and cardiovascular diseases. In cancer research, 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide has been found to exhibit potent anti-tumor activity by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide has anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In cardiovascular research, 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide has been found to protect against ischemia-reperfusion injury and improve cardiac function.

properties

Product Name

2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide

Molecular Formula

C20H21NO6S

Molecular Weight

403.5 g/mol

IUPAC Name

2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide

InChI

InChI=1S/C20H21NO6S/c1-11-9-26-17-8-18-15(6-14(11)17)12(2)16(20(23)27-18)7-19(22)21(3)13-4-5-28(24,25)10-13/h6,8-9,13H,4-5,7,10H2,1-3H3

InChI Key

IXYKILWODSNTPA-UHFFFAOYSA-N

SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)N(C)C4CCS(=O)(=O)C4)C

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)N(C)C4CCS(=O)(=O)C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.